molecular formula C14H15FN4O B3822253 4-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-N,N-dimethylbenzamide

4-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-N,N-dimethylbenzamide

Cat. No. B3822253
M. Wt: 274.29 g/mol
InChI Key: IVIDOKBNTXLREC-UHFFFAOYSA-N
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Description

4-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-N,N-dimethylbenzamide, also known as FMBA, is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological tool. FMBA is a small molecule that belongs to the family of benzamide derivatives and has a molecular weight of 308.36 g/mol.

Mechanism of Action

The exact mechanism of action of 4-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-N,N-dimethylbenzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These enzymes are involved in the inflammatory response, and their inhibition by this compound may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit antitumor properties through the induction of apoptosis and cell cycle arrest in cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, this compound has been studied for its potential as a diagnostic tool for cancer detection due to its ability to selectively bind to cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-N,N-dimethylbenzamide in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to exhibit potent pharmacological effects at low concentrations, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 4-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-N,N-dimethylbenzamide. One potential area of research is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and selectivity. Additionally, this compound may be studied for its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Finally, this compound may be further investigated for its potential as a diagnostic tool for cancer detection.

Scientific Research Applications

4-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-N,N-dimethylbenzamide has been extensively studied for its potential as a pharmacological tool in various scientific research fields. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. This compound has also been studied for its potential as a diagnostic tool for cancer detection.

properties

IUPAC Name

4-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c1-16-13-11(15)8-17-12(18-13)9-4-6-10(7-5-9)14(20)19(2)3/h4-8H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIDOKBNTXLREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1F)C2=CC=C(C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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